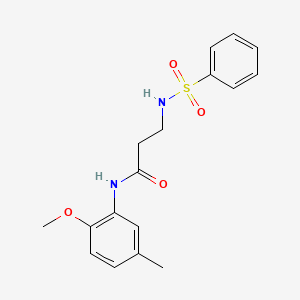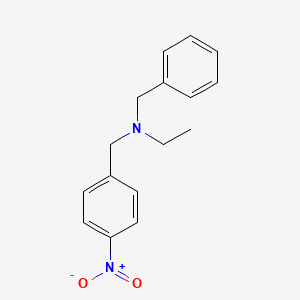
N~1~-(2-methoxy-5-methylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-methoxy-5-methylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPA is a sulfonyl-containing β-alanine derivative that has been shown to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPPA involves the blockage of voltage-gated sodium channels in neurons. This blockage prevents the influx of sodium ions into the cell, which is necessary for the propagation of action potentials. By blocking sodium channels, MPPA reduces the excitability of neurons and can prevent the transmission of pain signals.
Biochemical and Physiological Effects
MPPA has several biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, MPPA has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. MPPA has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPPA in lab experiments is its specificity for voltage-gated sodium channels. This makes MPPA a useful tool for studying the mechanisms underlying pain perception and neuronal excitability. However, MPPA also has some limitations. For example, MPPA has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MPPA. One potential direction is the development of MPPA analogs with improved pharmacokinetic properties. Another potential direction is the study of MPPA in animal models of pain and inflammation. Additionally, the use of MPPA in combination with other drugs may provide insights into the mechanisms underlying drug interactions. Overall, the study of MPPA has the potential to provide important insights into the mechanisms underlying pain perception and neuronal excitability.
Synthesemethoden
The synthesis of MPPA involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with β-alanine to form the β-alanine amide. The amide is then reacted with phenylsulfonyl chloride to form the final product, MPPA.
Wissenschaftliche Forschungsanwendungen
MPPA has been used in several scientific research applications. One of the most significant applications of MPPA is in the study of ion channels. MPPA has been shown to block the voltage-gated sodium channels in neurons, which are responsible for the propagation of action potentials. This makes MPPA a useful tool in the study of neuronal excitability and the mechanisms underlying pain perception.
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-9-16(23-2)15(12-13)19-17(20)10-11-18-24(21,22)14-6-4-3-5-7-14/h3-9,12,18H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZUZAKLKYZRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)



![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)


![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)